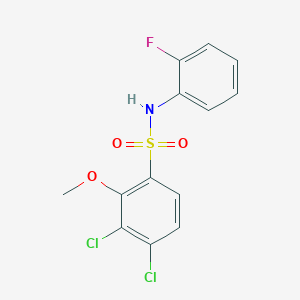
3,4-Dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications, particularly in medicinal chemistry as antimicrobial agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and 2-fluoroaniline as the primary starting materials.
Sulfonation: The aniline derivatives undergo sulfonation using chlorosulfonic acid to introduce the sulfonamide group.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol in the presence of a base such as sodium methoxide.
Coupling Reaction: The final step involves coupling the sulfonated and methoxylated intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Catalysis: Using catalysts to increase reaction rates.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale production with considerations for cost, safety, and environmental impact.
化学反应分析
Types of Reactions
3,4-Dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution Products: Derivatives with different substituents replacing the chloro or fluoro groups.
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Compounds with reduced functional groups, such as amines.
科学研究应用
3,4-Dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.
Chemical Biology: Used as a probe to study enzyme interactions and inhibition.
Material Science: Explored for its potential in creating novel materials with specific chemical properties.
Pharmaceutical Industry: Studied for its potential therapeutic effects and as a lead compound for drug development.
作用机制
The mechanism of action of 3,4-Dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide involves:
Molecular Targets: The compound may target bacterial enzymes, disrupting their function and leading to antimicrobial effects.
Pathways Involved: It may inhibit the synthesis of folic acid in bacteria, a crucial pathway for bacterial growth and replication.
相似化合物的比较
Similar Compounds
- 3,4-Dichloro-N-(2-fluorophenyl)benzenesulfonamide
- 3,4-Dichloro-N-(4-chloro-2-fluorophenyl)benzamide
- 3,4-Dichloro-N-(2-fluoroethyl)-N-(2-fluorophenyl)benzenesulfonamide
Uniqueness
3,4-Dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group, potentially leading to different applications and effects.
属性
IUPAC Name |
3,4-dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FNO3S/c1-20-13-11(7-6-8(14)12(13)15)21(18,19)17-10-5-3-2-4-9(10)16/h2-7,17H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEHVTCZBRDKHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














